molecular formula C16H21N3O4 B14807511 ethyl (3E)-3-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinylidene}butanoate

ethyl (3E)-3-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinylidene}butanoate

Cat. No.: B14807511
M. Wt: 319.36 g/mol
InChI Key: PUNDYZMJESMVGK-LDADJPATSA-N
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Description

Ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate is an organic compound with the molecular formula C16H21N3O4 It is a hydrazone derivative, characterized by the presence of a hydrazono group (-NHN=) linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate typically involves the condensation reaction between ethyl 3-oxobutanoate and 4-anilino-4-oxobutanoyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent choice, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

Ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors or enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxobutanoate: A precursor in the synthesis of the target compound, known for its use in various organic reactions.

    4-anilino-4-oxobutanoyl hydrazine: Another precursor, which contributes the hydrazono group to the target compound.

    Hydrazones: A class of compounds with similar hydrazono linkages, used in various chemical and biological applications.

The uniqueness of ethyl 3-[(4-anilino-4-oxobutanoyl)hydrazono]butanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

ethyl (3E)-3-[(4-anilino-4-oxobutanoyl)hydrazinylidene]butanoate

InChI

InChI=1S/C16H21N3O4/c1-3-23-16(22)11-12(2)18-19-15(21)10-9-14(20)17-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)(H,19,21)/b18-12+

InChI Key

PUNDYZMJESMVGK-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CCC(=O)NC1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1)C

Origin of Product

United States

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